Fmoc-HoCys(Acm)-OH
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Overview
Description
Fmoc-HoCys(Acm)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of homocysteine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and an acetamidomethyl (Acm) group at the thiol terminus. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Fmoc-HoCys(Acm)-OH typically begins with homocysteine.
Protection of the Thiol Group: The thiol group of homocysteine is protected using acetamidomethyl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Systems: Automated peptide synthesizers are often employed to streamline the process.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-HoCys(Acm)-OH can undergo oxidation reactions, particularly at the thiol group, forming disulfide bonds.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The protecting groups can be selectively removed under specific conditions. For example, the Fmoc group can be removed using a base like piperidine, while the Acm group can be removed using mercury(II) acetate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Deprotection: Piperidine for Fmoc removal and mercury(II) acetate for Acm removal.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Free homocysteine or peptides with unprotected amino and thiol groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-HoCys(Acm)-OH is widely used in the synthesis of peptides, particularly those containing homocysteine residues.
Bioconjugation: It is used in the preparation of bioconjugates, where peptides are linked to other molecules for various applications.
Biology:
Protein Engineering: It is used in the study of protein structure and function, particularly in the incorporation of homocysteine into proteins.
Enzyme Studies: It is used in the study of enzymes that interact with homocysteine or its derivatives.
Medicine:
Drug Development: It is used in the development of peptide-based drugs, particularly those targeting diseases related to homocysteine metabolism.
Diagnostics: It is used in the development of diagnostic tools for detecting homocysteine levels in biological samples.
Industry:
Biotechnology: It is used in the production of recombinant proteins and peptides for various industrial applications.
Pharmaceuticals: It is used in the manufacture of peptide-based pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways:
Peptide Synthesis: Fmoc-HoCys(Acm)-OH acts as a building block in peptide synthesis, where it is incorporated into growing peptide chains.
Protection and Deprotection: The Fmoc and Acm groups protect the amino and thiol groups, respectively, during peptide synthesis. These groups are selectively removed at specific stages to allow for further reactions.
Comparison with Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-HoCys(Acm)-OH but with a trityl (Trt) protecting group instead of Acm.
Boc-HoCys(Acm)-OH: Uses a tert-butyloxycarbonyl (Boc) group for amino protection instead of Fmoc.
Fmoc-HoCys(Trt)-OH: Similar to this compound but with a trityl (Trt) protecting group instead of Acm.
Uniqueness:
Selective Protection: The combination of Fmoc and Acm groups provides selective protection for the amino and thiol groups, respectively, allowing for precise control during peptide synthesis.
Versatility: this compound is versatile and can be used in various synthetic and research applications, making it a valuable tool in peptide chemistry.
Properties
IUPAC Name |
(2S)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXJXPIRDOELQS-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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